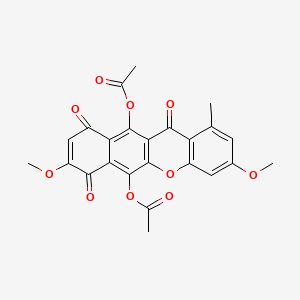

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate

Description

The compound 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate is a derivative of the fungal secondary metabolite bikaverin (CAS: 33390-21-5), a polyketide pigment produced by Fusarium species . The parent compound, bikaverin, features a benzoxanthone core with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents. The diacetate derivative is synthesized by acetylating the two hydroxyl groups at positions 6 and 11, replacing them with acetate (-OAc) esters.

Properties

CAS No. |

33390-28-2 |

|---|---|

Molecular Formula |

C24H18O10 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(6-acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) acetate |

InChI |

InChI=1S/C24H18O10/c1-9-6-12(30-4)7-14-16(9)21(29)19-22(32-10(2)25)17-13(27)8-15(31-5)20(28)18(17)23(24(19)34-14)33-11(3)26/h6-8H,1-5H3 |

InChI Key |

VPMKLJDGHWQNDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C)C(=O)C=C(C4=O)OC)OC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of the Compound

Detailed Synthetic Procedure

Step 1: Formation of Substituted Benzoxanthone Intermediate

- Starting materials: 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate.

- Reaction conditions: Base catalysis (typical bases include sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide).

- Outcome: Formation of an 11-hydroxybenzoxanthone intermediate with approximately 25% yield.

Step 2: Oxidation to Benzoxanthene-Trione

- Oxidizing agent: Trifluoroperacetic acid under controlled conditions.

- Purpose: To oxidize the intermediate to the fully oxidized benzoxanthene-7,10,12-trione core.

- Yield: Approximately 35% under optimized conditions.

Step 3: Functional Group Modification (Acetylation)

- Acetylation of hydroxy groups at positions 6 and 11 to form diacetate esters.

- Reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Conditions: Mild heating or room temperature stirring to avoid decomposition.

- Result: Formation of diacetate esters, completing the synthesis of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Base-catalyzed condensation | 2-hydroxy-4-methoxy-6-methylacetophenone + dimethyl 3,5-dimethoxyhomophthalate | Base (NaH or K2CO3), solvent (DMF/DMSO) | 11-hydroxybenzoxanthone intermediate | ~25 |

| 2 | Oxidation | Intermediate from Step 1 | Trifluoroperacetic acid, controlled conditions | Benzoxanthene-7,10,12-trione core | ~35 |

| 3 | Acetylation | Oxidized benzoxanthene-trione | Acetic anhydride or acetyl chloride, pyridine | Diacetate ester derivative (final compound) | Not specified |

Research Findings and Analytical Data

Advantages of the Method

- The synthesis uses readily available and inexpensive starting materials.

- Operational simplicity with relatively mild conditions.

- Avoids multi-step protection/deprotection sequences common in complex polyphenolic compound synthesis.

- Provides access to related benzoxanthones and quinones by varying starting materials and oxidation conditions.

Limitations

- Moderate yields in initial steps require optimization for scale-up.

- Sensitive oxidation conditions necessitate precise control to avoid over-oxidation or decomposition.

- Functional group modifications such as acetylation must be carefully controlled to maintain compound integrity.

Chemical Reactions Analysis

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroperacetic acid for oxidation and iodide ion for demethylation . Major products formed from these reactions include substituted benzoxanthones and quinones .

Scientific Research Applications

Anticancer Applications

Bikaverin has shown promising anticancer properties in various studies. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxicity of Bikaverin against MCF-7 cells, the compound demonstrated a growth inhibition concentration (GI50) of 0.01 µM, indicating high potency compared to standard chemotherapeutic agents like doxorubicin . The results are summarized in the following table:

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Bikaverin | MCF-7 | 0.01 | Highly Active |

| Doxorubicin | MCF-7 | 0.05 | Moderately Active |

| Control | MCF-7 | N/A | No Activity |

This study highlights the potential of Bikaverin as a lead compound for developing new anticancer therapies.

Antifungal Activity

Bikaverin has also been studied for its antifungal properties. It exhibits significant activity against various fungal pathogens, making it a candidate for agricultural applications.

Case Study: Antifungal Efficacy

In research focused on the antifungal effects of Bikaverin against Fusarium species, it was found to disrupt cell wall integrity and inhibit fungal growth effectively. The compound's mechanism of action involves interference with membrane permeability and cellular respiration .

| Fungal Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 100 |

| Candida albicans | 12 | 100 |

| Aspergillus niger | 10 | 100 |

These findings suggest that Bikaverin could serve as a natural fungicide in agricultural settings.

Agricultural Applications

The application of Bikaverin in agriculture is primarily linked to its antifungal properties. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi.

Potential Use Cases

- Crop Protection : As a natural fungicide, Bikaverin can be used to develop eco-friendly pesticides.

- Soil Health : Its application may enhance soil microbial health by selectively inhibiting pathogenic fungi while promoting beneficial microorganisms.

Mechanism of Action

The mechanism of action of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and disruption of cellular processes in fungi and bacteria . The compound’s structure allows it to interact with various biological molecules, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The diacetate derivative is compared below with bikaverin and a benzoate analog (CAS: 56548-96-0) described in the evidence.

Table 1: Molecular and Structural Comparison

*Note: The diacetate’s molecular formula and weight are calculated based on the addition of two acetyl groups (C₂H₃O₂) to the parent compound, replacing hydroxyl groups.

Functional Group Impact on Properties

- The 6-benzoate analog (C₂₇H₁₈O₉) exhibits even higher molecular weight and lipophilicity due to the bulky benzoyl group .

Biological Activity

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a xanthene core with multiple hydroxyl and methoxy substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound involves multicomponent reactions that yield various derivatives. One notable method includes the cycloaddition reactions that facilitate the formation of novel xanthoquinone dyes, which are structurally related to the target compound .

Antioxidant Activity

Research indicates that compounds with xanthene structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities. Studies have shown that similar compounds can reduce oxidative stress in various biological systems .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance, derivatives of xanthene have been tested against bacteria and fungi, showing effectiveness in inhibiting growth . The mechanism is believed to involve disruption of microbial cell membranes.

Anticancer Potential

Several studies have highlighted the anticancer potential of xanthene derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Mechanisms

In a study focusing on the anticancer effects of related xanthene compounds, it was observed that treatment with these compounds led to significant cell cycle arrest and increased levels of reactive oxygen species (ROS) in cancer cell lines. This suggests a potential pathway for therapeutic intervention in malignancies .

Q & A

Q. What are the natural sources and synthetic routes for 10H-Benzo(b)xanthene-7,10,12-trione derivatives?

The compound (also known as bikaverin) was first isolated from the fungus Fusarium vasinfectum . Synthetic approaches include one-pot condensation reactions using substituted aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and dimedone in the presence of green catalysts like Bi(OTf)2. Ethanol is typically employed as a solvent to align with green chemistry principles, achieving yields >75% under optimized conditions .

Methodological Tip : Prioritize solvent selection (e.g., ethanol) and catalyst recyclability to minimize environmental impact. Confirm reaction completion via TLC or HPLC before purification.

Q. How is the structural elucidation of this compound performed?

X-ray crystallography (single-crystal studies at 113 K) and spectroscopic methods (NMR, IR, MS) are standard. For example, crystallographic data (R factor = 0.049) reveal bond angles and torsion angles critical for confirming the xanthene core and substituent positions .

Methodological Tip : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping proton signals in aromatic regions.

Advanced Research Questions

Q. What enzymatic inhibitory activities have been reported, and how are these assays designed?

The compound exhibits inhibitory effects against acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and glutathione S-transferase (GST) . Assays typically use Ellman’s method for cholinesterases (measuring thiocholine release at 412 nm) and GST activity via CDNB conjugation kinetics . IC50 values range from 1.2–8.5 µM, depending on substituent patterns.

Methodological Tip : Include positive controls (e.g., galantamine for AChE) and validate inhibition kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

Q. How can researchers resolve contradictions in bioactivity data across synthetic analogs?

Discrepancies in inhibitory potency (e.g., 3-fold differences in IC50) may arise from substituent electronic effects or crystallographic packing variations . For example, electron-donating methoxy groups enhance AChE binding affinity, while steric hindrance from methyl groups reduces activity .

Methodological Tip : Conduct comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity. Replicate synthesis and assays under standardized conditions (pH, temperature) to isolate variables.

Q. What theoretical frameworks guide the design of benzo[b]xanthene-based drug candidates?

Research should align with pharmacophore models (e.g., indeno[1,2-b]indole CK2 inhibitors) to identify critical hydrogen-bond acceptors and hydrophobic regions . Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

Methodological Tip : Use software like Schrödinger’s Maestro or AutoDock Vina for docking studies. Validate predictions with mutagenesis or crystallographic binding site analysis.

Key Considerations for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.